molecular formula C19H11Cl4N3O5S B2670449 N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide CAS No. 210411-57-7

N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide

Cat. No.: B2670449
CAS No.: 210411-57-7
M. Wt: 535.17
InChI Key: AWLXJQRBDWGKIZ-UHFFFAOYSA-N
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Description

N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple chlorine atoms, a nitro group, and a sulfonamide group. Its unique chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:

    Formation of the imine group: This step involves the reaction of 4-chlorobenzaldehyde with an amine to form the imine intermediate.

    Nitration: The nitro group is introduced via nitration, typically using nitric acid and sulfuric acid.

    Sulfonation: The sulfonamide group is formed by reacting the intermediate with a sulfonating agent, such as chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or catalytic hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of chlorine atoms.

Scientific Research Applications

N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes or receptors: Affecting their activity and leading to biological effects.

    Disrupt cellular processes: Such as DNA replication or protein synthesis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(4-nitrophenoxy)benzene-1-sulfonamide: Differing in the position of the nitro group.

    N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-methoxyphenoxy)benzene-1-sulfonamide: Featuring a methoxy group instead of a nitro group.

Properties

IUPAC Name

4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O5S/c20-11-3-1-10(2-4-11)19(24)25-32(29,30)13-8-15(22)18(16(23)9-13)31-17-6-5-12(26(27)28)7-14(17)21/h1-9H,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLXJQRBDWGKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NS(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/S(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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